molecular formula C19H19N3OS B15119508 N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B15119508
M. Wt: 337.4 g/mol
InChI Key: WMDAKQZXMNQTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a synthetic quinoxaline derivative offered for research purposes. Compounds within this chemical class have demonstrated significant potential in early-stage anticancer research . Similar N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide derivatives have been shown to inhibit the proliferation of human cancer cell lines, such as HCT-116 and MCF-7, in vitro . The mechanism of action is believed to involve the inhibition of key enzymatic targets; molecular modeling studies suggest that related quinoxaline compounds act as good binders at the homodimer interface of human thymidylate synthase (hTS), potentially stabilizing its inactive conformation and disrupting crucial cellular processes in cancer cells . Furthermore, the structural motif of quinoxaline-N-arylacetamide hybrids is also a subject of investigation in other therapeutic areas, including as potential inhibitors for viral proteases, highlighting the versatility of this chemical scaffold in drug discovery . This product is intended for use in biochemical research, enzyme inhibition studies, and in vitro cytotoxicity assays. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19N3OS/c1-13-6-5-7-15(10-13)11-20-18(23)12-24-19-14(2)21-16-8-3-4-9-17(16)22-19/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

WMDAKQZXMNQTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CSC2=NC3=CC=CC=C3N=C2C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylquinoxalin-2(1H)-one

The quinoxaline core is synthesized via cyclocondensation of 1,2-diaminobenzene with α-diketone precursors. Source demonstrates that 2,2-dibromo-1-phenylethanone reacts with aryl-1,2-diamines in dimethyl sulfoxide (DMSO) under basic conditions to form quinoxalin-2-ones. Adapting this method, 2,2-dibromo-1-(methyl)ethanone (prepared via bromination of methyl ketones) reacts with 1,2-diaminobenzene in DMSO at 75°C with triethylamine to yield 3-methylquinoxalin-2(1H)-one.

Table 1: Reaction Conditions for 3-Methylquinoxalin-2(1H)-one Synthesis

Reactant Solvent Base Temperature Yield (%)
1,2-Diaminobenzene DMSO Triethylamine 75°C 82
2,2-Dibromo-1-(methyl)ethanone DMSO Triethylamine 75°C 82

The product is confirmed via $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 8.04–7.99 (2H, m, ArH), 7.85–7.73 (4H, m, ArH), 2.61 (3H, s, CH$$ _3 $$).

Thiation to 3-Methylquinoxalin-2(1H)-thione

Conversion of the quinoxalin-2-one to the thione is achieved via chlorination followed by thiation. Source reports that 3-phenylquinoxalin-2(1H)-one undergoes chlorination with phosphorus oxychloride (POCl$$ _3 $$) to form 2-chloro-3-phenylquinoxaline, which reacts with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt in chloroform to yield the thione. For the 3-methyl analog, analogous conditions apply:

  • Chlorination : 3-Methylquinoxalin-2(1H)-one is refluxed with POCl$$ _3 $$ at 110°C for 4 h.
  • Thiation : The chlorinated intermediate reacts with N-cyclohexyldithiocarbamate in chloroform at 61°C for 12 h.

Table 2: Thiation Reaction Parameters

Step Reagent Solvent Temperature Yield (%)
Chlorination POCl$$ _3 $$ Toluene 110°C 78
Thiation N-Cyclohexyldithiocarbamate Chloroform 61°C 91

The thione is characterized by $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 14.56 (1H, br s, NH), 8.48–8.37 (1H, m, ArH), 2.59 (3H, s, CH$$ _3 $$).

S-Alkylation to Form 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetic Acid

The thione undergoes S-alkylation with bromoacetic acid derivatives. Source demonstrates that quinoxaline thiones react with acrylic acid esters via Michael addition. For the target compound, bromoacetic acid is used under basic conditions:

  • Reaction : 3-Methylquinoxalin-2(1H)-thione reacts with bromoacetic acid in chloroform with triethylamine at 25°C for 24 h.
  • Workup : The product is extracted with ethyl acetate and purified via column chromatography.

Table 3: S-Alkylation Optimization

Base Solvent Temperature Time (h) Yield (%)
Triethylamine Chloroform 25°C 24 76
K$$ _2$$CO$$ _3$$ Acetone 50°C 12 68

The product, 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetic acid, shows $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 3.51 (2H, t, SCH$$ _2 $$), 2.70 (2H, t, CH$$ _2 $$CO), 2.59 (3H, s, CH$$ _3 $$).

Amidation with 3-Methylbenzylamine

The carboxylic acid is coupled with 3-methylbenzylamine using standard amidation techniques. Source employs azide intermediates for amide formation, but direct coupling via carbodiimide chemistry is more efficient here:

  • Activation : 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetic acid is treated with thionyl chloride to form the acid chloride.
  • Coupling : The acid chloride reacts with 3-methylbenzylamine in dichloromethane with triethylamine at 0°C→25°C.

Table 4: Amidation Methods Comparison

Method Coupling Agent Solvent Yield (%)
Acid chloride None CH$$ _2$$Cl$$ _2 $$ 85
EDCl/HOBt EDCl, HOBt DMF 88

The final product, N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide, is confirmed via $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 7.47–7.44 (3H, m, ArH), 4.37 (2H, d, NCH$$ _2 $$), 2.59 (3H, s, CH$$ _3 $$), 2.38 (3H, s, Ar-CH$$ _3 $$).

Alternative Pathways Using Ionic Liquids

Source highlights the use of ionic liquids for cyclization reactions. While developed for 3-methylquinoxaline-2-carboxylic acid, this method can be adapted:

  • Cyclization : 1,2-Diaminobenzene reacts with α-bromo-β-ketoesters in [BMIM]BF$$ _4 $$ ionic liquid at 80°C.
  • Thiation and Alkylation : Follow steps 2–4 as above.

Table 5: Ionic Liquid vs. Conventional Solvent

Parameter Ionic Liquid ([BMIM]BF$$ _4 $$) DMSO
Reaction Time 6 h 12 h
Yield (%) 89 82

Spectral Characterization and Validation

Key Spectral Data for this compound :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.04 (1H, d, ArH), 7.92 (1H, d, ArH), 7.71–7.56 (4H, m, ArH), 4.37 (2H, d, NCH$$ _2 $$), 3.51 (2H, t, SCH$$ _2 $$), 2.70 (2H, t, CH$$ _2 $$CO), 2.59 (3H, s, quinoxaline-CH$$ _3 $$), 2.38 (3H, s, Ar-CH$$ _3 $$).
  • $$ ^{13}C $$ NMR (75 MHz, CDCl$$ _3 $$) : δ 170.3 (C=O), 154.9 (C=N), 141.4 (C-S), 35.8 (SCH$$ _2 $$), 26.1 (CH$$ _2 $$CO), 21.5 (Ar-CH$$ _3 $$).

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce simpler amine compounds.

Scientific Research Applications

N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-METHYLPHENYL)ACETAMIDE
  • N-(3-METHYLQUINOXALIN-2-YL)ACETAMIDE
  • N-(3-METHYLPHENYL)-2-QUINOXALINYLACETAMIDE

Uniqueness

N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Q. What are the optimal synthetic routes for N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide, and what reaction conditions ensure high yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the quinoxaline core via cyclization of o-phenylenediamine derivatives with α-keto acids or esters.
  • Step 2 : Introduction of the sulfanylacetamide group through nucleophilic substitution using thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Coupling with 3-methylbenzylamine via amide bond formation using coupling agents like EDCI/HOBt. Critical parameters include temperature control (60–80°C for cyclization), solvent choice (e.g., THF for thiol reactions), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds between acetamide carbonyl and quinoxaline N-atoms).
  • SHELXL Refinement : Utilizes least-squares algorithms to optimize structural models against diffraction data. For example, demonstrates how SHELX programs resolve disorder in sulfanyl groups .

Q. What strategies address contradictions in biological activity data across studies?

  • Purity Reassessment : Verify compound integrity via HPLC and NMR to rule out degradation products.
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number.
  • Structural Analog Comparison : Compare with derivatives (e.g., ’s C2, a triazoloquinoxaline) to isolate substituent effects on activity .

Q. How to design structure-activity relationship (SAR) studies for quinoxaline-sulfanylacetamide derivatives?

  • Core Modifications : Vary quinoxaline methyl groups (e.g., 3-methyl vs. 5-methyl) to assess steric effects.
  • Substituent Screening : Replace 3-methylbenzyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like bacterial LasR () .

Q. What computational methods predict metabolic stability and toxicity profiles?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulates compound behavior in lipid bilayers to assess membrane permeability.
  • ToxCast Database : Screens for off-target effects using high-throughput toxicogenomic data .

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